molecular formula C9H7F3O4 B2776325 2-methoxy-4-(trifluoromethoxy)benzoic Acid CAS No. 848947-91-1

2-methoxy-4-(trifluoromethoxy)benzoic Acid

Cat. No.: B2776325
CAS No.: 848947-91-1
M. Wt: 236.146
InChI Key: GZSXIWDPTFEOFF-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H7F3O4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxy and trifluoromethoxy groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Scientific Research Applications

2-Methoxy-4-(trifluoromethoxy)benzoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for 2-methoxy-4-(trifluoromethoxy)benzoic Acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust or mist, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(trifluoromethoxy)benzoic acid typically involves the introduction of methoxy and trifluoromethoxy groups onto a benzoic acid core. One common method is the reaction of 2-methoxybenzoic acid with trifluoromethoxy-containing reagents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups on the benzene ring.

    Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(trifluoromethoxy)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The methoxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the methoxy group.

    4-(Trifluoromethyl)benzoic acid: Similar but with the trifluoromethyl group instead of trifluoromethoxy.

    4-(Trifluoromethoxy)benzoic acid: Similar but lacks the methoxy group.

Uniqueness

2-Methoxy-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both methoxy and trifluoromethoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable for various research applications.

Properties

IUPAC Name

2-methoxy-4-(trifluoromethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4/c1-15-7-4-5(16-9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSXIWDPTFEOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848947-91-1
Record name 2-Methoxy-4-(trifluoromethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

590 mg 2-Methoxy-4-trifluoromethoxy-benzoic acid methyl ester was dissolved in a mixture of 30 ml tetrahydrofuran and 10 ml water. 367 mg lithium hydroxide were added and the reaction mixture stirred at 60° C. for two hours. The cooled reaction mixture was acidified by dropwise addition of concentrated hydrochloric acid, then the mixture was extracted three times with portions of 80 ml ethyl acetate. The combined organic layers were dried over MgSO4. The solvent was removed in vacuo to obtain 518 mg 2-methoxy-4-trifluoromethoxy-benzoic acid.
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367 mg
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Synthesis routes and methods II

Procedure details

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